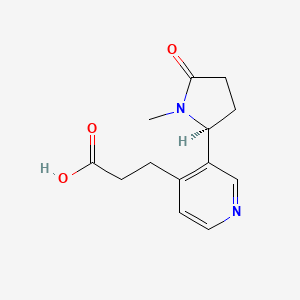

(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid

Descripción

Propiedades

IUPAC Name |

3-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-11(3-4-12(15)16)10-8-14-7-6-9(10)2-5-13(17)18/h6-8,11H,2-5H2,1H3,(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLOIRNHTZEBKG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, also known by its CAS number 144446-35-5, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆N₂O₃

- Molecular Weight : 248.28 g/mol

- CAS Number : 144446-35-5

- Structure : The compound features a pyridine ring and a pyrrolidine moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : It has been observed that the compound interacts with various receptors, which may lead to altered signal transduction pathways important for cellular communication and response.

Pharmacological Effects

Research has indicated various pharmacological effects associated with this compound:

- Antimicrobial Activity : The compound has shown promising results in vitro against several bacterial strains, indicating potential as an antimicrobial agent.

- Antifungal Properties : Similar to other pyrrolidine derivatives, it exhibits antifungal activity against common pathogens such as Candida species.

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through the modulation of inflammatory cytokines.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. Results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

2. Antifungal Activity

In another investigation, the antifungal activity of this compound was assessed against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent for fungal infections.

3. Anti-inflammatory Studies

A recent study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Treatment with the compound resulted in a significant reduction in paw edema compared to controls, suggesting its efficacy in managing inflammatory conditions.

Data Table: Biological Activities Overview

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neuropharmacology

- Research indicates that this compound exhibits potential neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders .

- Antidepressant Activity

- Analgesic Properties

Biochemical Research

- Enzyme Inhibition Studies

- Drug Design and Development

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure integrates three critical components:

Pyrrolidinone moiety: A five-membered lactam ring with a ketone group, contributing to conformational flexibility and hydrogen-bonding capacity.

Propanoic acid side chain: A carboxylic acid group enabling solubility and ionic interactions.

Comparison with Structurally Analogous Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure: Shares the pyrrolidinone ring and carboxylic acid group but lacks the pyridine substituent.

- Functional Differences : The absence of the pyridine ring reduces aromatic interactions and may limit its utility in targeting aromatic-binding enzymes or receptors. This compound is primarily used in synthetic intermediates .

Fluazifop (CAS: 69806-50-4)

- Structure: Contains a pyridinyloxy-phenoxy-propanoic acid backbone.

- Functional Differences: Fluazifop is a herbicide targeting acetyl-CoA carboxylase in plants. While both compounds feature pyridine and propanoic acid groups, fluazifop’s phenoxy linkage and lack of a pyrrolidinone ring distinguish its mechanism of action .

Impazapic (CAS: 119515-38-7)

- Structure : Includes an imidazolyl-pyridinecarboxylic acid system.

- Functional Differences: Impazapic is a herbicide inhibiting acetolactate synthase. The imidazole ring replaces the pyrrolidinone in the target compound, altering electronic properties and target specificity .

Tabulated Comparison of Key Parameters

Mechanistic and Pharmacological Insights

While direct pharmacological data for this compound are scarce, structural analogs provide clues:

- Pyrrolidinone-containing compounds: Often exhibit protease inhibitory activity (e.g., HCV or HIV protease inhibitors), as seen in repurposed antiviral drugs . The lactam ring may mimic peptide bonds, enabling competitive enzyme inhibition.

- Pyridine-propanoic acid hybrids: Common in agrochemicals (e.g., fluazifop) due to their stability and ability to disrupt metabolic pathways in plants .

Métodos De Preparación

Enantioselective Synthesis via Cyclization of Proline Derivatives

Overview:

One prominent approach involves starting from chiral amino acid derivatives, particularly N-alkyl-L-proline esters, which serve as precursors for constructing the pyrrolidinone ring with the desired stereochemistry.

Esterification of (S)-Pyroglutamic Acid:

The process begins with esterifying (S)-pyroglutamic acid using suitable esterifying reagents (e.g., diazomethane, acid chlorides) under controlled temperatures (-10°C to 80°C). This yields the ester of (S)-pyroglutamic acid, which is a key intermediate.Formation of N-alkylated Proline Ester:

The ester is reacted with reagents such as excess salts of dianion acetone oxime, acetonitrile anions, or imines of acetone, followed by methylation using methyl Grignard reagents. These steps introduce the methyl group at the appropriate position, forming a precursor with the correct stereochemistry.Hydroxylamine Reaction and Cyclization:

The intermediate undergoes reaction with hydroxylamine to form oxime derivatives, which are then cyclized and dehydrated using dehydrating agents (e.g., polyphosphoric acid, phosphorus oxychloride) in suitable solvents at temperatures from 0°C to reflux. This cyclization constructs the pyrrolidinone ring, establishing the core structure with stereochemical fidelity.Isolation and Purification:

The final step involves isolating the enantiomerically pure compound through crystallization, chromatography, or chiral resolution techniques, ensuring high stereochemical purity.

Research Findings:

This method yields high enantiomeric excess (>99%) and high overall yields (up to 70-80%), with the process adaptable for scale-up. The stereochemistry is preserved during cyclization, and the method allows for modifications to introduce various substituents on the pyrrolidinone ring or pyridine moiety.

| Step | Reagents/Conditions | Key Features |

|---|---|---|

| Esterification | Acid chlorides, diazomethane, -10°C to 80°C | Chiral ester formation |

| Alkylation | Methyl Grignard, acetonitrile anion | Methylation at specific position |

| Hydroxylamine reaction | Hydroxylamine, suitable solvent | Oxime formation |

| Cyclization | Dehydrating agents, reflux | Pyrrolidinone ring formation |

| Purification | Crystallization, chromatography | Enantiomeric purity |

Asymmetric Hydrogenation and Chiral Catalysis

Overview:

An alternative method employs asymmetric hydrogenation of suitable precursors, such as unsaturated pyridine derivatives or oxime intermediates, utilizing chiral catalysts (e.g., Rh, Ru, or Ir complexes with chiral ligands).

Synthesis of Unsaturated Precursors:

Starting from pyridine derivatives, functional groups are introduced to facilitate subsequent hydrogenation.Chiral Hydrogenation:

Under hydrogen gas and in the presence of chiral catalysts, the unsaturated bonds are reduced stereoselectively, producing the (S)-enantiomer with high enantioselectivity (>95%).Subsequent Functionalization:

The hydrogenated product undergoes further modifications, such as acylation or alkylation, to introduce the pyrrolidinyl and carboxylic acid functionalities.

Research Findings:

This method offers high stereoselectivity and is suitable for large-scale production. It also allows for the synthesis of various analogs by modifying the catalyst or substrate structure.

| Step | Reagents/Conditions | Key Features |

|---|---|---|

| Preparation of precursor | Pyridine derivatives, functional groups | Suitable for hydrogenation |

| Asymmetric hydrogenation | Chiral Rh/Ru catalysts, H2 | High stereoselectivity |

| Functionalization | Acylation, alkylation | Structural diversification |

Direct Synthesis via Multi-Component Reactions

Overview:

Recent advances explore multi-component reactions (MCRs) that combine pyridine, pyrrolidinone, and methylation steps in a one-pot process, aiming for efficiency and stereochemical control.

Initial Assembly:

Combining pyridine-4-carboxylic acid derivatives with amino acids or their derivatives under mild conditions.Cyclization and Methylation:

Using methylating agents (e.g., methyl iodide) and cyclization catalysts to form the pyrrolidinone ring with the pyridine substituent.Chiral Induction:

Employing chiral auxiliaries or catalysts during the MCR to favor the formation of the (S)-enantiomer.

Research Findings:

While still in developmental stages, this approach promises streamlined synthesis with potential for stereoselective control, though optimization is ongoing.

| Step | Reagents/Conditions | Key Features |

|---|---|---|

| Assembly | Pyridine derivatives, amino acids | One-pot synthesis |

| Cyclization | Methylating agents, catalysts | Rapid formation |

| Chiral induction | Chiral auxiliaries | Stereoselectivity |

Summary of Key Data and Research Findings

| Method | Yield (%) | Enantiomeric Excess | Advantages | Limitations |

|---|---|---|---|---|

| Enantioselective cyclization | 70-80 | >99% | High purity, scalable | Multi-step, requires chiral reagents |

| Asymmetric hydrogenation | 85-95 | >95% | Efficient, suitable for large scale | Catalyst cost, substrate scope |

| Multi-component reactions | Variable | Under optimization | Streamlined, one-pot | Still under development |

Notes on Optimization and Scalability

Chiral Catalyst Selection:

The choice of chiral catalysts and ligands significantly affects stereoselectivity and yield.Reaction Conditions:

Temperature, solvent, and reaction time are optimized to maximize yield and purity.Purification:

Crystallization remains the most effective method for isolating enantiomerically pure compounds, with chiral chromatography as an alternative.Environmental and Safety Considerations: Use of mild conditions and greener solvents (e.g., ethanol, ethyl acetate) is preferred for industrial applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid with stereochemical control?

- Methodological Answer : A multi-step approach is advised. Begin with constructing the pyrrolidinone ring via cyclization of a γ-lactam precursor under acidic conditions. Introduce the pyridine moiety through condensation reactions, as seen in analogous pyridine derivatives . Catalysts like palladium or copper (used in related syntheses) can enhance regioselectivity. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) should be employed. Purification via column chromatography and recrystallization ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer : Use a combination of:

- FTIR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the pyrrolidinone and carboxylic acid) .

- NMR (¹H and ¹³C) to resolve stereochemistry: NOESY can confirm spatial arrangements, while coupling constants in ¹H NMR distinguish axial/equatorial substituents .

- X-ray crystallography for absolute configuration determination, especially if chiral centers are ambiguous .

Q. How can impurities in the synthesized compound be profiled and quantified?

- Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Compare retention times and mass spectra against reference standards (e.g., EP impurity guidelines in ). For quantification, use UV detection at λ ≈ 254 nm and calibrate with spiked impurity samples.

Advanced Research Questions

Q. What experimental design is optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation products via LC-MS at intervals (0, 7, 14 days) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose to UV-Vis light and monitor photodegradation by tracking absorbance changes .

Q. How can computational models predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyridine-binding pockets). Validate with experimental IC₅₀ values .

- MD simulations : Assess conformational stability in aqueous environments using GROMACS .

Q. How to resolve contradictions between experimental and computational data on stereochemical outcomes?

- Methodological Answer : Cross-validate using:

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-simulated spectra to confirm absolute configuration .

- Enantioselective chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers and measure optical rotation .

- Statistical analysis : Apply multivariate regression to identify experimental variables (e.g., solvent polarity) affecting stereoselectivity .

Q. What advanced techniques ensure enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral HPLC : Optimize mobile phase (e.g., hexane/isopropanol with 0.1% TFA) for baseline separation .

- Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

- Crystallization-induced asymmetric transformation : Promote racemization in solution while crystallizing the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.